Ácido cianúrico-13C3

Descripción general

Descripción

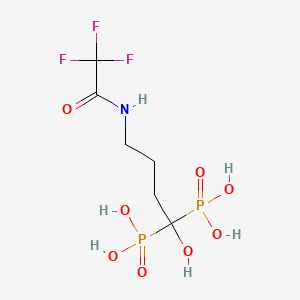

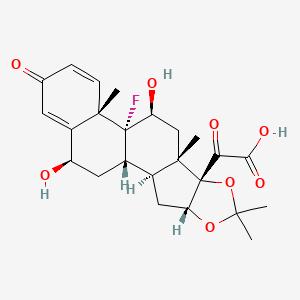

Cyanuric acid-13C3 is the labelled analogue of Cyanuric acid . It is found in small amounts in melamine, which is an industrial chemical that may be used in the manufacturing of paper or plastic products . It is a colorless, crystalline solid, not very soluble in water, and is strongly acid, reacting as a mono-, di- and tribasic acid .

Synthesis Analysis

Cyanuric acid-13C3 can be synthesized using the common substrates [15N]NH4Cl and [13C]urea . It is usually synthesized by trimerization of urea at high temperature (180-290°C) .Molecular Structure Analysis

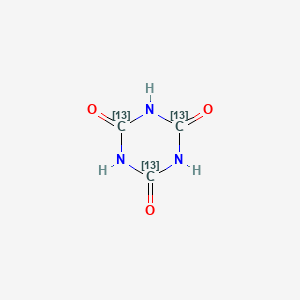

Cyanuric acid has a cyclic structure (a triazine derivative) and X-ray analysis indicates that the acid is best represented as a resonance hybrid .Chemical Reactions Analysis

The syntheses, IR studies, thermal decomposition, and the mechanism of thermal conversion of the cyanuric acid salts are considered .Physical and Chemical Properties Analysis

Cyanuric acid has a molecular weight of 132.05 g/mol . It is slightly soluble in cold water but much more soluble in hot water . It is also slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, and hexane .Aplicaciones Científicas De Investigación

Ciencia ambiental: rastreo de reacciones químicas

El ácido cianúrico-13C3 se utiliza en la ciencia ambiental para rastrear las vías de las reacciones químicas en los procesos de tratamiento del agua . Ayuda a comprender las constantes de ionización de los productos químicos relevantes para el agua potable y sus interacciones con otras sustancias como las fuentes de cloro libre.

Investigación farmacéutica: estudios metabólicos

En la investigación farmacéutica, el ácido cianúrico-13C3 se utiliza como trazador para estudiar las vías metabólicas . Su etiquetado isotópico estable permite un seguimiento preciso del metabolismo de los fármacos, lo que ayuda en el desarrollo de nuevos medicamentos y agentes terapéuticos.

Síntesis química: análisis intermedio

El compuesto juega un papel fundamental en la síntesis de varios productos químicos. Actúa como intermedio en la producción de melamina y compuestos relacionados, que son esenciales para la creación de resinas y plásticos .

Química analítica: estándares de calibración

El ácido cianúrico-13C3 sirve como estándar analítico en cromatografía y espectrometría de masas . Proporciona un punto de referencia para la medición precisa de otras sustancias, lo que garantiza la fiabilidad de los resultados analíticos.

Ciencia de los materiales: desarrollo de nuevos materiales

Los investigadores en ciencia de los materiales utilizan el ácido cianúrico-13C3 para desarrollar nuevos materiales con propiedades mejoradas . Su incorporación a los polímeros puede conducir a la creación de nuevos materiales con características específicas.

Aplicaciones industriales: control de calidad

En entornos industriales, el ácido cianúrico-13C3 se aplica en procesos de control de calidad para productos alimenticios y bebidas . Garantiza que los productos cumplan con los estándares y reglamentos necesarios.

Seguridad alimentaria: identificación de contaminantes

El compuesto también es significativo para identificar contaminantes en los productos alimenticios. Su etiquetado isotópico estable ayuda a detectar la presencia de sustancias nocivas, contribuyendo a las medidas de seguridad alimentaria .

Mecanismo De Acción

Target of Action

Cyanuric Acid-13C3 is a stable isotope of cyanuric acid, containing three carbon-13 atoms . It is primarily used as a tracer in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways . The primary targets of Cyanuric Acid-13C3 are the molecules involved in these reactions or pathways. By incorporating into these target molecules, it allows scientists to monitor their fate and interactions within biological or chemical systems .

Mode of Action

The mode of action of Cyanuric Acid-13C3 involves its incorporation into target molecules. This incorporation enables the tracking of chemical reactions or metabolic pathways . The compound interacts with its targets by replacing the regular carbon atoms with its carbon-13 atoms. This results in changes in the molecular weight of the target molecules, which can be detected and measured using mass spectrometry .

Biochemical Pathways

The specific biochemical pathways affected by Cyanuric Acid-13C3 depend on the nature of the experiment in which it is used. As a tracer, it can be used to study a wide variety of biochemical pathways. For example, in studies involving the gut microbiome, Cyanuric Acid-13C3 has been used to track the metabolism of complex carbohydrates into short-chain fatty acids .

Pharmacokinetics

The use of stable isotopes like cyanuric acid-13c3 in drug development has gained attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Cyanuric Acid-13C3’s action is the generation of detectable changes in the molecular weight of the target molecules. These changes can provide valuable insights into the behavior and transformation of specific compounds in various biological or chemical systems .

Action Environment

The action, efficacy, and stability of Cyanuric Acid-13C3 can be influenced by various environmental factors. For instance, the storage conditions can affect its stability . Furthermore, the biological environment in which it is used (eg, the specific organism or cell type) can influence its action and efficacy.

Safety and Hazards

Cyanuric acid-13C3 may be harmful if inhaled, in contact with skin, or if swallowed . It may cause respiratory irritation, moderate skin irritation, and eye irritation . It has been linked to two notable human and pet-related food poisonings, as it can create melamine cyanurate crystals in the kidneys and cause renal failure .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Cyanuric Acid-13C3 participates in various metabolic processes and chemical reactions . Its mechanism of action involves the substitution of carbon-12 atoms with carbon-13 atoms, leading to the production of labeled molecules that can be tracked during the drug development process .

Cellular Effects

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Mechanism

The molecular mechanism of Cyanuric Acid-13C3 involves the substitution of carbon-12 atoms with carbon-13 atoms . This leads to the production of labeled molecules that can be tracked during the drug development process .

Temporal Effects in Laboratory Settings

It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .

Dosage Effects in Animal Models

It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .

Metabolic Pathways

Cyanuric Acid-13C3 is involved in various metabolic processes and chemical reactions . Its mechanism of action involves the substitution of carbon-12 atoms with carbon-13 atoms, leading to the production of labeled molecules that can be tracked during the drug development process .

Transport and Distribution

It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .

Subcellular Localization

It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .

Propiedades

IUPAC Name |

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSLODLOARCGLH-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=O)N[13C](=O)N[13C](=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675782 | |

| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201996-37-4 | |

| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3,5]Triazine-2,4,6-triol-2,4,6-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the purpose of using Cyanuric acid-13C3 in the analysis of cyanuric acid in whey powder?

A: Cyanuric acid-13C3 (¹³C₃, ¹⁵N₃-CYA), an isotope-labeled version of cyanuric acid, serves as an internal standard in the described method []. Its use helps correct for matrix effects during analysis. Matrix effects occur when other components in the sample (whey powder in this case) interfere with the ionization and detection of the target analyte (cyanuric acid) during mass spectrometry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)

![6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B564437.png)